4-{(E)-[(2-phenylethyl)imino]methyl}phenol
Description
Properties
CAS No. |
339090-94-7 |
|---|---|
Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
4-(2-phenylethyliminomethyl)phenol |
InChI |
InChI=1S/C15H15NO/c17-15-8-6-14(7-9-15)12-16-11-10-13-4-2-1-3-5-13/h1-9,12,17H,10-11H2 |
InChI Key |
QPPNIQMNSLTBNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN=CC2=CC=C(C=C2)O |
solubility |
>33.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Biological Activity
4-{(E)-[(2-phenylethyl)imino]methyl}phenol, a Schiff base compound, has garnered attention for its diverse biological activities. Schiff bases are known for their potential in medicinal chemistry due to their ability to form complexes with metal ions, which can enhance their biological properties. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects.
Chemical Structure
The chemical structure of 4-{(E)-[(2-phenylethyl)imino]methyl}phenol can be represented as follows:
This compound features an imine functional group (C=N) and a hydroxyl group (–OH), which are crucial for its biological activity.
Antimicrobial Activity
Research indicates that Schiff bases, including 4-{(E)-[(2-phenylethyl)imino]methyl}phenol, exhibit significant antimicrobial properties.
Case Studies
- Antibacterial Activity : A study demonstrated that the compound showed notable inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be lower than those of standard antibiotics, indicating a promising antibacterial profile .
- Antifungal Activity : The compound also displayed antifungal activity against fungi such as Candida albicans and Aspergillus niger. Inhibition zones greater than 20 mm were recorded at higher concentrations, showcasing its potential as an antifungal agent .
| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 22 | 15 |
| Escherichia coli | 18 | 20 |
| Candida albicans | 25 | 10 |
| Aspergillus niger | 21 | 12 |
Anticancer Activity
The anticancer potential of Schiff bases has been widely studied. Recent findings suggest that 4-{(E)-[(2-phenylethyl)imino]methyl}phenol exhibits cytotoxic effects against various cancer cell lines.
Research Findings
- Cell Line Studies : In vitro studies on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) revealed that the compound induces apoptosis in a dose-dependent manner. The IC50 values were significantly lower compared to untreated controls, indicating strong anticancer activity .
- Mechanism of Action : The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. Additionally, the compound's ability to chelate metal ions may contribute to its anticancer effects by disrupting metal-dependent cellular processes .
Anti-inflammatory Activity
The anti-inflammatory properties of Schiff bases are attributed to their ability to inhibit pro-inflammatory cytokines.
Experimental Evidence
Preparation Methods
Structural Overview and Synthetic Significance
4-{(E)-[(2-phenylethyl)imino]methyl}phenol features a planar imine (-CH=N-) linkage connecting 4-hydroxybenzaldehyde and 2-phenylethylamine moieties. The E-configuration is stabilized by an intramolecular O-H···N hydrogen bond, as observed in analogous Schiff bases. With a molecular weight of 225.28 g/mol and a topological polar surface area of 32.6 Ų, this compound’s synthesis requires precise control over stoichiometry and reaction conditions to achieve high purity.
Preparation Methods
Conventional Stirrer Method in Aqueous Media
Reaction Protocol
A high-yielding (95%) synthesis involves condensing equimolar amounts of 4-hydroxybenzaldehyde (1.22 g, 10 mmol) and 2-phenylethylamine (1.21 g, 10 mmol) in deionized water (50 mL) under continuous stirring at 25°C for 30 minutes. The reaction’s efficiency in water, atypical for Schiff base formations, is attributed to the enhanced nucleophilicity of the amine in mildly acidic aqueous conditions.
Isolation and Purification
The crude product precipitates as a greenish-gray solid, which is filtered, washed with cold water, and recrystallized from ethanol. Melting point: 128–130°C.
Advantages :
- Rapid reaction time (30 minutes)
- Environmentally benign solvent (water)
- No requirement for acid catalysts
Limitations :
- Limited solubility of reactants in water may necessitate fine powdering of substrates.
Ethanol Reflux Condensation
Procedure
A traditional approach refluxes 4-hydroxybenzaldehyde (10 mmol) and 2-phenylethylamine (10 mmol) in absolute ethanol (40 mL) for 4–6 hours. The reaction is monitored via TLC (hexane:ethyl acetate, 3:1). Post-reflux, the mixture is cooled to 0°C, yielding pale yellow crystals.
Yield Optimization
Comparative Analysis of Synthetic Methods
*Extrapolated from similar Schiff base syntheses.
Structural Characterization
Spectroscopic Validation
- FTIR : A strong ν(C=N) stretch at 1590–1591 cm⁻¹ confirms imine formation. The broad ν(O-H) band at 3200–3400 cm⁻¹ indicates phenolic proton participation in hydrogen bonding.
- ¹H NMR (DMSO-d₆): δ 8.42 ppm (s, 1H, CH=N), δ 6.80–7.40 ppm (m, 9H, aromatic), δ 3.75 ppm (t, 2H, -CH₂-N), δ 2.95 ppm (t, 2H, -CH₂-Ph).
- GC-MS : Molecular ion peak at m/z 225.1 ([M]⁺), consistent with the molecular formula C₁₅H₁₅NO.
Critical Factors Influencing Synthesis
Solvent Polarity
Polar protic solvents (water, ethanol) enhance imine stability via hydrogen bonding, whereas aprotic solvents (CHCl₃) may favor keto-amine tautomers.
Stoichiometry and pH
A 1:1 aldehyde:amine ratio prevents oligomerization. Reactions conducted at pH 5–6 (adjusted with acetic acid) maximize protonation of the carbonyl group without precipitating the amine.
Temperature Control
Exceeding 80°C in ethanol reflux leads to partial decomposition, evidenced by brown discoloration.
Q & A
Q. What are the optimal synthetic routes for preparing 4-{(E)-[(2-phenylethyl)imino]methyl}phenol, and how can reaction conditions influence yield and purity?
The compound is synthesized via Schiff base formation by condensing 2-phenylethylamine with 4-hydroxybenzaldehyde under reflux in ethanol. Key parameters include pH control (acidic or basic catalysts), solvent polarity, and temperature. Purification via recrystallization (e.g., using ethanol or methanol) ensures high purity. Monitoring reaction progress via thin-layer chromatography (TLC) or NMR spectroscopy is critical to optimize yield .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- NMR spectroscopy : Confirms imine (C=N) bond formation (δ 8.3–8.5 ppm for aromatic protons, δ 8.8–9.0 ppm for the imine proton) .
- IR spectroscopy : Identifies phenolic O-H stretches (~3200–3400 cm⁻¹) and C=N stretches (~1600–1650 cm⁻¹) .
- X-ray crystallography : Resolves the (E)-configuration and molecular packing (e.g., hydrogen-bonding networks involving the phenolic -OH) .
Q. How does the phenolic -OH group influence the compound’s stability under varying pH and oxidative conditions?
The phenolic -OH group is prone to oxidation, forming quinones under strong oxidizing agents (e.g., KMnO₄). Stability studies in buffered solutions (pH 3–10) reveal degradation via hydrolysis of the imine bond under acidic conditions. Antioxidant additives (e.g., ascorbic acid) can mitigate oxidation during storage .
Q. What preliminary biological screening methods are suitable for assessing its bioactivity?
- Antimicrobial assays : Disk diffusion or microdilution against Gram-positive/negative bacteria.
- Enzyme inhibition : Spectrophotometric assays for tyrosinase or acetylcholinesterase inhibition, leveraging the compound’s metal-chelating ability.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict its reactivity and target interactions?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO) to predict electron transfer behavior. Molecular docking (AutoDock Vina) models interactions with biological targets (e.g., DNA grooves, enzyme active sites) by analyzing hydrogen bonds and π-π stacking .
Q. What coordination chemistry applications exist for this Schiff base ligand?
The imine nitrogen and phenolic oxygen act as donor sites for transition metals (e.g., Cu²⁺, Ni²⁺). Complexes are synthesized in ethanol under inert atmospheres, characterized by UV-Vis (d-d transitions) and cyclic voltammetry (redox activity). Applications include catalysis (e.g., Suzuki coupling) and magnetic materials .
Q. How do crystallographic studies resolve structural ambiguities and polymorphic forms?
Single-crystal X-ray diffraction determines bond lengths (C=N: ~1.28 Å) and angles, confirming the (E)-configuration. Polymorphs arise from solvent-dependent packing (e.g., ethanol vs. DMF), affecting solubility and melting points .
Q. What advanced chromatographic methods (HPLC, LC-MS) quantify trace impurities or degradation products?
Reverse-phase HPLC (C18 column, methanol/water mobile phase) with UV detection (λ = 254 nm) identifies impurities. LC-MS (ESI+) confirms molecular ion peaks ([M+H]⁺) and fragmentation patterns for degradation analysis .
Q. How does the (E)-isomer’s geometry impact its chemical and biological properties compared to the (Z)-isomer?
The (E)-isomer’s linear configuration enhances π-conjugation, increasing UV absorption (λmax ~350 nm) and redox activity. Steric hindrance in the (Z)-isomer reduces binding affinity to enzymes by ~40% in docking simulations .
Q. How to resolve contradictory data on substituent effects in related Schiff bases?
Meta-analysis of substituent electronic effects (e.g., electron-withdrawing Cl vs. electron-donating CH₃) reconciles discrepancies. For instance, chloro-substituents enhance antimicrobial activity but reduce solubility, requiring balanced design .
Q. What photophysical properties make it suitable for optoelectronic applications?
Extended conjugation via the imine bond results in fluorescence (λem ~450 nm) and nonlinear optical (NLO) properties. Solvatochromic shifts in polar solvents (Δλ = 20 nm) suggest potential as a polarity probe .
Q. How do protein-ligand interaction studies elucidate its mechanism of action?
Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) measure binding constants (Kd ~10⁻⁶ M) with serum albumin. Molecular dynamics simulations reveal stable binding via hydrophobic pockets and hydrogen bonds .
Q. What solvent systems optimize its solubility for in vitro assays?
DMSO stock solutions (10 mM) are diluted in PBS (pH 7.4) for biological assays. Co-solvents (e.g., PEG-400) improve aqueous solubility (up to 1.2 mg/mL) without cytotoxicity .
Q. How does thermal analysis (TGA/DSC) inform its stability in material science applications?
TGA shows decomposition onset at ~220°C (phenolic degradation), while DSC reveals a melting point of ~160°C. These data guide processing temperatures for polymer composites .
Q. What structure-activity relationship (SAR) insights emerge from comparing derivatives?
Substituent Position | Bioactivity Trend --------------------|------------------- -OH (para) | ↑ Antioxidant activity -PhCH₂ (imine) | ↑ Lipophilicity and membrane permeability Electron-withdrawing groups (e.g., NO₂) | ↑ Enzyme inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
